Cas no 108439-67-4 ((3-Ethoxy-4-methoxybenzyl)amine)

(3-Ethoxy-4-methoxybenzyl)amine is a versatile aromatic amine derivative characterized by its ethoxy and methoxy substituents on the benzyl ring. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its electron-rich aromatic structure enhances reactivity in nucleophilic and electrophilic substitution reactions, while the benzylamine moiety allows for further functionalization. The ethoxy and methoxy groups contribute to solubility in organic solvents, facilitating its use in diverse reaction conditions. High purity and stability under standard storage conditions make it a reliable choice for research and industrial applications requiring precise structural modifications.
(3-Ethoxy-4-methoxybenzyl)amine structure
108439-67-4 structure
Product Name:(3-Ethoxy-4-methoxybenzyl)amine
CAS No:108439-67-4
MF:C10H15NO2
MW:181.231602907181
CID:128030
PubChem ID:6486613
Update Time:2025-10-22

(3-Ethoxy-4-methoxybenzyl)amine Chemical and Physical Properties

Names and Identifiers

    • (3-Ethoxy-4-methoxyphenyl)methanamine
    • 3-Ethoxy-4-methoxybenzylamine
    • 3-Ethoxy-4-methoxy-benzylamine
    • Benzenemethanamine,3-ethoxy-4-methoxy-
    • (3-ethoxy-4-methoxybenzyl)amine(SALTDATA: FREE)
    • (3-ethoxy-4-methoxyphenyl)methylamine
    • Benzenemethanamine,3-ethoxy-4-methoxy
    • AKOS BC-2643
    • CHEMBRDG-BB 9070775
    • TIMTEC-BB SBB010674
    • AKOS000301841
    • (3-ethoxy-4-methoxybenzyl)amine
    • CS-0116603
    • 1-(3-ethoxy-4-methoxyphenyl)methanamine
    • 108439-67-4
    • SCHEMBL2894087
    • FT-0677892
    • F77380
    • STK661960
    • EN300-77221
    • LS-09236
    • DTXSID90424559
    • BB 0217829
    • MFCD07786737
    • ASINEX-REAG BAS 16289470
    • ALBB-027046
    • (3-Ethoxy-4-methoxybenzyl)amine
    • MDL: MFCD07786737
    • Inchi: 1S/C10H15NO2/c1-3-13-10-6-8(7-11)4-5-9(10)12-2/h4-6H,3,7,11H2,1-2H3
    • InChI Key: SEMVGKZMRJJWLJ-UHFFFAOYSA-N
    • SMILES: O(CC)C1=C(C=CC(CN)=C1)OC

Computed Properties

  • Exact Mass: 181.11000
  • Monoisotopic Mass: 181.11
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 141
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 44.5A^2

Experimental Properties

  • Density: 1.041
  • Boiling Point: 279.8°C at 760 mmHg
  • Flash Point: 133.5°C
  • Refractive Index: 1.517
  • PSA: 44.48000
  • LogP: 2.25290

(3-Ethoxy-4-methoxybenzyl)amine Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT
  • Safety Term:Hazard Codes Xi

(3-Ethoxy-4-methoxybenzyl)amine Customs Data

  • HS CODE:2922299090
  • Customs Data:

    China Customs Code:

    2922299090

    Overview:

    2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

(3-Ethoxy-4-methoxybenzyl)amine Pricemore >>

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